molecular formula C17H28N4O B2743848 (1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol CAS No. 2247849-75-6

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol

Cat. No. B2743848
CAS RN: 2247849-75-6
M. Wt: 304.438
InChI Key: BZSUUBNBKIBWIQ-UHFFFAOYSA-N
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Description

This compound is also known as [5-amino-2-(4-methyl-1-piperazinyl)phenyl]methanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H19N3O/c1-14-4-6-15(7-5-14)12-3-2-11(13)8-10(12)9-16/h2-3,8,16H,4-7,9,13H2,1H3 . This indicates that the compound has a molecular structure with 12 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom.


Physical And Chemical Properties Analysis

The compound has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C . The compound’s structure can be represented by the SMILES string OCC1CCNCC1 .

Scientific Research Applications

Synthesis of Biologically Active Piperidines

Piperidine derivatives are pivotal in the synthesis of biologically active compounds. They serve as key intermediates in the production of various pharmaceuticals. The compound can undergo various intra- and intermolecular reactions to form substituted piperidines, which are present in more than twenty classes of pharmaceuticals .

Development of Antimicrobial Agents

The structural framework of piperidine derivatives has been exploited in the development of new antimicrobial agents. Docking simulations have shown that certain piperidine derivatives exhibit strong binding affinity towards bacterial enzymes, suggesting their potential as antibacterial agents .

Antiviral Research

Piperidine derivatives have also been studied for their antiviral properties. The compound’s structural analogs have shown substantial activity against various viral pathogens, indicating its potential use in antiviral drug development .

Cancer Therapeutics

The piperidine moiety is a common feature in molecules designed for cancer therapy. For instance, derivatives similar to the compound have been used in the synthesis of inhibitors targeting specific cancer-related proteins, such as tyrosine kinases in leukemia treatment .

Alk Inhibition in Lung Cancer

The compound’s framework is similar to that of molecules that inhibit anaplastic lymphoma kinase (ALK), which is a therapeutic target for non-small cell lung cancer (NSCLC). Research has identified certain piperidine derivatives as potent and selective ALK inhibitors, which could be beneficial in treating NSCLC .

Safety and Hazards

The compound is classified as Skin Corr. 1B under the GHS classification . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound could involve further exploration of its potential therapeutic applications, given the activity of related compounds against targets like ALK . More research is needed to fully understand its properties and potential uses.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biochemical pathways, influencing cellular processes such as signal transduction, protein synthesis, and cell cycle regulation .

Pharmacokinetics

Its metabolism and excretion pathways are currently unknown .

Result of Action

It’s possible that it could influence cellular processes such as cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action through synergistic or antagonistic effects .

properties

IUPAC Name

[1-[2-amino-5-(4-methylpiperazin-1-yl)phenyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O/c1-19-8-10-20(11-9-19)15-2-3-16(18)17(12-15)21-6-4-14(13-22)5-7-21/h2-3,12,14,22H,4-11,13,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSUUBNBKIBWIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)N)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2-Amino-5-(4-methylpiperazin-1-yl)phenyl)piperidin-4-yl)methanol

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